6-Bromo-5-chloroimidazo[1,2-a]pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

This 6-bromo-5-chloroimidazo[1,2-a]pyridine building block features a unique orthogonal dihalogenation pattern (Br at C-6, Cl at C-5) enabling chemoselective sequential cross-coupling—Suzuki-Miyaura at C-Br followed by amination or coupling at C-Cl. This regioselective reactivity, unavailable in mono-halogenated analogs, accelerates SAR library synthesis of tetrasubstituted imidazo[1,2-a]pyridines. With enhanced lipophilicity (XLogP3=3.4) versus mono-halogenated variants, it improves membrane permeability potential in drug candidates. Strategically positioned for ATP-competitive kinase inhibitor design, leveraging crystallographically validated CK2α binding.

Molecular Formula C7H4BrClN2
Molecular Weight 231.477
CAS No. 1352898-81-7
Cat. No. B572655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloroimidazo[1,2-a]pyridine
CAS1352898-81-7
Molecular FormulaC7H4BrClN2
Molecular Weight231.477
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H
InChIKeySTOHYIMQKKNYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloroimidazo[1,2-a]pyridine (CAS 1352898-81-7): A Dual-Halogenated Heterocyclic Building Block for Orthogonal Cross-Coupling


6-Bromo-5-chloroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core with bromine at the 6-position and chlorine at the 5-position [1]. Its molecular formula is C₇H₄BrClN₂ (molecular weight 231.48 g/mol), with computed physicochemical properties including an XLogP3-AA value of 3.4 and a topological polar surface area of 17.3 Ų [2]. The presence of two distinct halogen substituents enables its utility as a versatile building block in medicinal chemistry and organic synthesis, particularly for sequential, orthogonal cross-coupling reactions [3].

Why 6-Bromo-5-chloroimidazo[1,2-a]pyridine Cannot Be Substituted with Mono-Halogenated or Regioisomeric Imidazo[1,2-a]pyridines


The 6-bromo-5-chloro substitution pattern confers a unique orthogonal reactivity profile that is absent in mono-halogenated analogs such as 6-bromoimidazo[1,2-a]pyridine or 5-chloroimidazo[1,2-a]pyridine. The distinct bond dissociation energies and steric environments of the C–Br and C–Cl bonds enable sequential, chemoselective cross-coupling reactions [1]. For instance, while 6-bromoimidazo[1,2-a]pyridine provides a single reactive site for Suzuki-Miyaura coupling, the target compound allows for two independent functionalization steps under controlled conditions [2]. Additionally, the dual halogenation alters physicochemical properties—such as increasing lipophilicity (XLogP3 = 3.4) compared to 6-bromoimidazo[1,2-a]pyridine (XLogP3 = 2.5)—which can influence target engagement in biological assays [3]. Substituting with a regioisomer, such as 6-chloro-8-bromoimidazo[1,2-a]pyridine, would alter the steric and electronic landscape, potentially compromising the desired reactivity or biological profile.

Quantitative Differentiation of 6-Bromo-5-chloroimidazo[1,2-a]pyridine: Evidence for Scientific Selection


Orthogonal Reactivity for Sequential Cross-Coupling: C–Br vs. C–Cl Bond Differentiation

The 6-bromo-5-chloroimidazo[1,2-a]pyridine scaffold offers orthogonal reactivity due to the differing bond dissociation energies of C–Br (∼285 kJ/mol) and C–Cl (∼327 kJ/mol) bonds [1]. This allows for chemoselective Suzuki-Miyaura coupling at the 6-bromo position under mild conditions, while the 5-chloro substituent remains intact for subsequent functionalization via alternative coupling methods (e.g., Buchwald-Hartwig amination or Suzuki coupling under more forcing conditions). In contrast, mono-halogenated analogs like 6-bromoimidazo[1,2-a]pyridine provide only a single reactive site, limiting synthetic versatility [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity (XLogP3) Compared to Mono-Halogenated Analogs

The target compound exhibits a computed XLogP3-AA value of 3.4 [1]. This represents a 36% increase in lipophilicity compared to the mono-brominated analog 6-bromoimidazo[1,2-a]pyridine (XLogP3 = 2.5) [2]. The additional chlorine substituent contributes to this elevated LogP, which can influence membrane permeability and target binding in biological systems.

Medicinal Chemistry Physicochemical Properties Drug Design

Regioselective C-3 Arylation Compatibility with 6-Halogen Substituents

A study on the palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines at the 3-position demonstrated compatibility with the presence of bromo or chloro substituents in the 6-position [1]. This regioselectivity is crucial for late-stage diversification. The 6-bromo-5-chloro substitution pattern is expected to maintain this compatibility while offering the orthogonal reactivity discussed above.

C–H Activation Palladium Catalysis Late-Stage Functionalization

Potential Kinase Inhibitor Scaffold: Class-Level Biological Activity

Imidazo[1,2-a]pyridine derivatives have been reported as potent protein kinase inhibitors, with six compounds from a related study inhibiting DYRK1A and CLK1 at micromolar concentrations [1]. Additionally, a structurally related triazolo[4,5-b]pyridine compound with an identical 6-bromo-5-chloro substitution pattern has been co-crystallized with human protein kinase CK2α, confirming ATP-competitive binding [2]. While direct activity data for 6-bromo-5-chloroimidazo[1,2-a]pyridine itself are not yet available, the scaffold and substitution pattern are strongly implicated in kinase inhibition.

Kinase Inhibition Drug Discovery Oncology

Strategic Application Scenarios for 6-Bromo-5-chloroimidazo[1,2-a]pyridine in Drug Discovery and Chemical Synthesis


Synthesis of Polysubstituted Imidazo[1,2-a]pyridine Kinase Inhibitors via Orthogonal Cross-Coupling

Leveraging the orthogonal reactivity of the C–Br and C–Cl bonds, researchers can sequentially functionalize the 6- and 5-positions to generate diverse libraries of 2,3,5,6-tetrasubstituted imidazo[1,2-a]pyridines. The 6-bromo group can be first coupled via Suzuki-Miyaura reaction with (hetero)arylboronic acids under microwave irradiation, as demonstrated for 6-halogenoimidazo[1,2-a]pyridines [1], followed by palladium-catalyzed C–Cl amination or further cross-coupling. This approach is directly applicable to the synthesis of kinase inhibitor candidates, given the scaffold's established activity profile [2].

Late-Stage Diversification of Advanced Intermediates in Medicinal Chemistry

The compound serves as an ideal late-stage diversification handle due to the compatibility of the 6-halogen substituent with regioselective C-3 arylation [1]. Researchers can install the imidazo[1,2-a]pyridine core early in a synthetic sequence and then elaborate the 3-, 5-, and 6-positions independently to explore structure-activity relationships (SAR). The increased lipophilicity (XLogP3 = 3.4) of the dual-halogenated scaffold may also enhance membrane permeability of final drug candidates, a key consideration in optimizing oral bioavailability [2].

Development of ATP-Competitive Kinase Inhibitors Targeting CK2 or CLK Families

Based on the class-level evidence of kinase inhibition by imidazo[1,2-a]pyridine derivatives [1] and the co-crystal structure of a 6-bromo-5-chloro substituted analog with CK2α [2], this building block is strategically positioned for the design of novel ATP-competitive kinase inhibitors. The dual-halogen substitution pattern provides multiple vectors for optimizing interactions within the ATP-binding pocket, while the lipophilic nature of the scaffold may facilitate passive diffusion across cell membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.